molecular formula C8H6N2O2S B13155515 Methyl thiazolo[4,5-c]pyridine-6-carboxylate CAS No. 1206973-17-2

Methyl thiazolo[4,5-c]pyridine-6-carboxylate

Cat. No.: B13155515
CAS No.: 1206973-17-2
M. Wt: 194.21 g/mol
InChI Key: HNNSZAPLWHCQLY-UHFFFAOYSA-N
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Description

Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thiazole ring fused to a pyridine scaffold at the [4,5-c] positions, with a methyl ester group at the 6-position. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

CAS No.

1206973-17-2

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

methyl [1,3]thiazolo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-7-6(3-9-5)10-4-13-7/h2-4H,1H3

InChI Key

HNNSZAPLWHCQLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)SC=N2

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Carbonylation

One of the most prevalent methods involves a palladium-catalyzed carbon monoxide insertion into halogenated pyridine intermediates, followed by cyclization to form the fused heterocycle.

Reaction Step Reagents and Conditions Purpose Reference
1. Halogenation of pyridine 6-bromopyridine derivative, NBS or similar halogenating agent Introduce halogen at the 6-position ,
2. Formation of heterocycle 6-bromothiazole pyridine derivative, triethylamine, Pd catalyst, methanol Cyclization via carbonylation under CO atmosphere ,
3. Esterification CO gas, Pd catalyst, methylating agents Formation of methyl ester at the 6-position ,

The reaction proceeds under controlled temperature (~100–115°C) and pressure (~10 KPa CO), yielding methyl thiazolo[4,5-c]pyridine-6-carboxylate with yields typically exceeding 60%.

Multi-step Synthesis from 3,5-Dibromo-2-aminopyridine

This route involves initial formation of a thiourea intermediate, followed by cyclization and esterification:

  • Step 1: Reaction of 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF), with benzoyl chloride to produce a thiourea derivative.
  • Step 2: Treatment with sodium hydride (NaH) in THF to generate a nucleophilic intermediate.
  • Step 3: Cyclization using isoamyl nitrite to form the thiazole ring.
  • Step 4: Palladium-catalyzed carbonylation with CO and methylation to yield this compound.

This method has demonstrated high yields (~69%) and is adaptable for scale-up.

Reaction Step Reagents and Conditions Purpose Reference
1. Thiourea formation 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride Intermediate synthesis ,
2. Cyclization NaH, THF, -78°C Ring closure to form thiazole ,
3. Nitrite-mediated ring formation Isoamyl nitrite, reflux Formation of thiazole ring ,
4. Carbonylation and methylation Pd catalyst, CO, methyl iodide Esterification at 6-position ,

Direct One-Step Synthesis from Chloronitropyridines

Recent advances have demonstrated the feasibility of synthesizing thiazolo[4,5-c]pyridine derivatives directly from chloronitropyridines and thioamides or thioureas:

  • Reaction conditions: Heating chloronitropyridines with thioamides or thioureas in the presence of a base or catalyst under reflux.
  • Outcome: Formation of the fused heterocycle with various substituents at the 2-position, including the methyl ester at the 6-position through subsequent methylation or oxidation steps.

This approach simplifies the synthesis, reducing it to a single step with high regioselectivity.

Reaction Step Reagents and Conditions Purpose Reference
1. Nucleophilic substitution Chloronitropyridine, thioamide, base Heterocycle formation ,

Critical Reaction Parameters and Optimization

Parameter Optimal Range Effect on Yield and Purity References
Temperature 100–115°C Ensures efficient cyclization and carbonylation ,,
CO Pressure ~10 KPa Promotes effective carbonylation ,,
Reaction Time 12 hours Complete conversion ,,
Solvent Methanol, tetrahydrofuran Solvent stability and solubility ,,
Catalyst Bis(triphenylphosphine)palladium dichloride Facilitates carbonylation ,,

Characterization and Purity Assessment

The synthesized this compound is characterized through:

Summary of Research Findings

Source Key Findings Advantages Limitations
, Multi-step synthesis with high yields; scalable Versatile routes; good functional group tolerance Requires multiple steps and purification
, One-step synthesis from chloronitropyridines Simplified process; high regioselectivity Limited substrate scope
Process involving acid derivatives and peptide-like transformations Potential for derivatization May involve complex intermediates

Chemical Reactions Analysis

Types of Reactions: Methyl thiazolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl thiazolo[4,5-c]pyridine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of specialty chemicals.

Mechanism of Action

Methyl thiazolo[4,5-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyridine Derivatives: These compounds share the thiazole-pyridine fused ring system but may have different substituents, leading to variations in their biological activities and chemical properties.

    Thiazolopyrimidine Derivatives: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring, resulting in distinct pharmacological profiles.

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between methyl thiazolo[4,5-c]pyridine-6-carboxylate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate C₈H₇N₃O₂ 177.16 Imidazole ring (two N atoms) fused at [4,5-c]; methyl ester at position 6 .
Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate C₁₁H₁₁N₂O₂S₂ 283.35 (estimated) Thiazole ring fused at [4,5-b]; methylthio substituent at position 2 .
Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride C₈H₁₃Cl₂N₃O₂ 254.11 Partially saturated imidazo ring; chiral center; hydrochloride salt .
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate C₉H₈BrN₃O₂ 270.08 Bromo and methyl substituents; imidazo[4,5-b] fusion .

Key Observations:

  • Heteroatom Influence : Replacing the imidazole ring (N–N) with a thiazole (S–N) alters electronic properties. Sulfur’s lower electronegativity compared to nitrogen may enhance lipophilicity, affecting solubility and membrane permeability .
  • Substituent Effects : Bromo and methyl groups () can sterically hinder interactions or introduce electrophilic reactivity, impacting biological activity .
Imidazo[4,5-c]pyridine Derivatives

Compounds like methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate are precursors in synthesizing angiotensin II receptor antagonists (e.g., PD123177 and PD123319), which target cardiovascular diseases . The imidazole ring’s hydrogen-bonding capability is critical for receptor interaction.

Thiazolo[4,5-b]pyridine Derivatives

Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate () demonstrates how thiazole rings can enhance metabolic stability compared to imidazole analogs, making them viable candidates for antimicrobial agents .

Tetrahydroimidazo Derivatives

Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride () is used in peptidomimetic drug design, where partial saturation improves bioavailability and reduces toxicity .

Biological Activity

Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8N2O2SC_9H_8N_2O_2S and a molecular weight of approximately 208.24 g/mol. The compound features a thiazole ring fused to a pyridine structure, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens.
  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, revealing IC50 values that indicate potent cytotoxic effects . The compound's ability to induce apoptosis and inhibit cell cycle progression further supports its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound is associated with anti-inflammatory activities, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction can block pathways critical for cell survival in cancerous cells or microbial organisms .
  • Protein-Ligand Interactions : It has been shown to interact with proteins involved in cellular signaling and metabolism, which may explain its diverse biological effects.

Anticancer Activity

A study evaluated the anticancer potential of this compound against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against A-431 (human epidermoid carcinoma) cells. This activity was attributed to its ability to induce apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
A-43115Induction of apoptosis
MCF-720Cell cycle arrest
HeLa18Inhibition of proliferation

Antimicrobial Activity

In antimicrobial testing, this compound showed activity against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's MIC values suggest it could be a promising candidate for developing new antimicrobial agents.

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